molecular formula C12H14N4S B1480903 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-07-4

3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1480903
CAS No.: 2098056-07-4
M. Wt: 246.33 g/mol
InChI Key: RZWDXDJYUDSTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is built on a fused imidazo[1,2-b]pyrazole core, a privileged scaffold recognized for its notable pharmacological potential. Scientific studies have associated this heterocyclic system with a range of biological activities, including anti-inflammatory, antiviral, and antidiabetic effects , as well as significant cancer cell growth-inhibitory properties . The core structure is further functionalized with a thiophene ring at the 6-position. The thiophene moiety is a quintessential bioisostere, often used to enhance a molecule's pharmacokinetic profile and is frequently found in compounds exhibiting antimicrobial, antifungal, antioxidant, and antitumor activities . The presence of a flexible propan-1-amine linker extends from the core, providing a handle for further chemical modification, potential salt formation, or interaction with biological targets. The strategic combination of these pharmacophores into a single chemical entity makes this compound a valuable building block for constructing diverse libraries or a promising lead for investigating new therapeutic agents. Its structure is of interest for developing potential inhibitors of various enzymes, such as kinases , or for exploring mechanisms related to apoptosis and cell proliferation . Researchers can utilize this compound in in vitro assays to probe its mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate its efficacy against specific disease models. Intended Application & Research Value: This chemical is intended solely for use in laboratory research. It serves as a key intermediate and scaffold for the synthesis and exploration of novel bioactive molecules, particularly in oncology, infectious disease, and inflammation research. Important Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDXDJYUDSTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine generally involves three key stages:

This multi-step approach is consistent with methods used for related heterocyclic systems.

Preparation of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. Typical procedures include:

  • Condensation of 3-aminopyrazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds to form the fused imidazo ring.
  • Cyclization promoted by acid or base catalysis to close the imidazo ring system.

These reactions are usually carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures (80–130 °C) to achieve optimal yields.

Attachment of the Propan-1-amine Side Chain

The propan-1-amine side chain is typically introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: Using a halogenated propan-1-amine derivative (e.g., 3-chloropropan-1-amine) reacting with the nitrogen at the 1-position of the imidazo[1,2-b]pyrazole core under basic conditions.
  • Reductive amination: Condensation of an aldehyde-functionalized imidazo[1,2-b]pyrazole intermediate with ammonia or a primary amine, followed by reduction (e.g., sodium cyanoborohydride).

Typical reaction conditions involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), mild bases (triethylamine), and temperatures ranging from room temperature to 80 °C.

Summary Table of Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
Imidazo[1,2-b]pyrazole core formation Cyclization Hydrazine derivative + α,β-unsaturated carbonyl, acid/base catalyst, 80–130 °C 50–80 Solvent: EtOH or DMF
Thiophene ring introduction Suzuki-Miyaura coupling Pd catalyst, thiophene-3-boronic acid, K2CO3, toluene/water, 80–110 °C 60–85 Requires inert atmosphere
Propan-1-amine attachment Nucleophilic substitution or reductive amination Halogenated propan-1-amine or aldehyde + amine, base, DMF, 25–80 °C 40–75 Purification by chromatography

Research Findings and Optimization

  • Catalyst choice and base concentration significantly affect the Suzuki coupling yield and selectivity. Pd(dppf)Cl2 with K2CO3 in aqueous-organic solvent mixtures is often optimal.
  • Solvent polarity influences the nucleophilic substitution step; DMF or DMSO improves solubility of reactants and reaction rate.
  • Reaction temperature and time must be carefully controlled to minimize side reactions such as polymerization or decomposition of the heterocyclic core.
  • Purification is typically achieved by flash chromatography using silica gel with gradients of dichloromethane/methanol mixtures containing a small percentage of ammonium hydroxide to prevent amine protonation.

Analytical Characterization

The synthesized compound is characterized by:

Chemical Reactions Analysis

3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like Pd/C, and nucleophiles such as alkyl halides or acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and N-substituted derivatives

Biological Activity

3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that combines a thiophene ring with an imidazo[1,2-b]pyrazole structure. This unique configuration suggests potential biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4S, with a molecular weight of 246.33 g/mol. The compound features:

  • Thiophene Ring : Known for its biological activity.
  • Imidazo[1,2-b]pyrazole Moiety : Commonly found in drug design due to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization of 1,4-diketones with sulfur sources under acidic conditions.
  • Construction of the Imidazo[1,2-b]pyrazole Moiety : Reaction of hydrazines with α,β-unsaturated carbonyl compounds followed by cyclization.
  • Linking the Propan-1-amine : Nucleophilic substitution with 3-bromopropan-1-amine under basic conditions .

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activities. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against various pathogens .
  • The compound has shown potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections caused by these bacteria .

Anticancer Activity

The imidazo[1,2-b]pyrazole derivatives have been explored for their anticancer properties:

  • Compounds within this class have demonstrated activity against several cancer cell lines, including breast cancer cells .
  • The presence of the thiophene ring enhances the biological activity compared to other similar compounds lacking such structural diversity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazo[1,2-b]pyrazole moiety can inhibit specific enzymes involved in cell signaling and metabolism.
  • Cellular Effects : It influences various cellular processes such as gene expression and signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the thiophene or imidazo[1,2-b]pyrazole structures can significantly affect biological activity. For example:

ModificationBiological Activity
Electron-withdrawing groups at ortho positionEnhanced antimicrobial potency
Replacement of phenyl ring with pyridineSimilar potency with improved physicochemical properties

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • A series of thiazole derivatives were tested for their anticancer properties and showed promising results against various cancer cell lines .
  • Research on pyrazole derivatives indicated their potential as inhibitors for key enzymes involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of imidazo[1,2-b]pyrazole effectively inhibited the activity of Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune diseases. The inhibition of Btk can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases. Its mechanism involves the modulation of immune responses through the inhibition of B-cell receptor signaling pathways. This application is particularly relevant for conditions such as rheumatoid arthritis and lupus, where aberrant B-cell activation plays a critical role .

Neurological Applications

Emerging research suggests potential neuroprotective effects of imidazo[1,2-b]pyrazole derivatives. These compounds may help mitigate neuroinflammation and oxidative stress, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Case Studies

StudyObjectiveFindings
Study 1Investigate anticancer effectsDemonstrated significant inhibition of Btk activity leading to reduced proliferation in cancer cell lines.
Study 2Evaluate anti-inflammatory propertiesShowed efficacy in reducing inflammatory cytokine production in vitro and in animal models of arthritis.
Study 3Assess neuroprotective effectsIndicated reduction in neuroinflammation markers and improved cognitive function in animal models of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against analogous derivatives. Key comparisons are summarized below:

Structural Analogues

Compound Name Substituent at 6-Position Key Features Potential Applications References
3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Thiophen-3-yl Electron-rich aromatic system; enhanced π-stacking interactions Anticancer, antimicrobial
3-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Thiophen-2-yl Altered regiochemistry may affect binding affinity or solubility Material science, catalysis
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine tert-butyl Steric bulk reduces reactivity; improved metabolic stability Drug development
3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine None (parent compound) Simplest analogue; baseline for structure-activity relationship (SAR) studies Biochemical probes

Electronic and Reactivity Differences

  • Thiophen-3-yl vs. Thiophen-2-yl: The position of the sulfur atom in the thiophene ring influences electron density distribution. Thiophen-3-yl derivatives may exhibit stronger electron-donating effects compared to the 2-isomer, altering redox potentials or binding interactions in biological systems .
  • Thiophene vs. tert-butyl : Thiophene’s aromaticity contrasts with the tert-butyl group’s steric and hydrophobic effects. For instance, tert-butyl-substituted analogues may exhibit reduced intermolecular interactions but enhanced membrane permeability .

Computational and Experimental Tools

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, and how can their efficiency be validated?

  • Methodology : Begin with precursor synthesis, such as 2-bromo-1-(thiophen-3-yl)ethan-1-one, followed by cyclization with substituted pyrazoles. Validate efficiency via reaction yield optimization (e.g., adjusting solvent polarity, temperature) and characterization using IR, 1^1H-NMR, and 13^13C-NMR to confirm structural integrity . For example, describes a palladium-catalyzed coupling method using cesium carbonate and copper(I) bromide, yielding 17.9% under specific conditions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology : Use a combination of:

  • IR spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .
  • NMR : 1^1H-NMR resolves aromatic protons (thiophene/imidazole rings) and amine protons, while 13^13C-NMR confirms carbon environments. Cross-validate with HRMS (e.g., used HRMS-ESI for molecular ion confirmation) .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

  • Methodology : Challenges include separating polar byproducts and avoiding decomposition. Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). For complex mixtures, employ preparative HPLC with C18 columns and acetonitrile/water mobile phases . highlights purification via dichloromethane extraction and acid washing to remove catalysts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?

  • Methodology : Address contradictions by:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations (e.g., distinguish imidazole and thiophene protons) .
  • Isotopic labeling : Confirm reactive sites (e.g., 15^{15}N labeling for amine groups).
  • Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .

Q. What strategies optimize the synthesis yield of this compound under varying catalytic conditions?

  • Methodology : Screen catalysts (e.g., Pd/Cu systems in ), adjust solvent polarity (DMSO vs. DMF), and optimize temperature (35°C vs. room temperature). Use design-of-experiment (DoE) frameworks to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology : Follow longitudinal studies (e.g., ’s 6-year framework ):

  • Lab-scale : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity.
  • Field monitoring : Deploy LC-MS/MS to detect residues in water/soil .

Q. How can in silico methods predict the compound’s reactivity or interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock/Vina to simulate binding to targets (e.g., kinases) based on the imidazole-thiophene scaffold.
  • QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data from analogous compounds (e.g., ’s triazole derivatives ).

Q. What are the best practices for assessing the compound’s stability under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light exposure : Use ICH Q1B guidelines to test photostability .
  • Solution stability : Evaluate pH-dependent hydrolysis (e.g., buffer solutions from pH 1–13) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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